molecular formula C9H12IN B14261412 N-Benzyl-N-methylmethaniminium iodide CAS No. 138536-00-2

N-Benzyl-N-methylmethaniminium iodide

Cat. No.: B14261412
CAS No.: 138536-00-2
M. Wt: 261.10 g/mol
InChI Key: CDBMLRWVZPGTIY-UHFFFAOYSA-M
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Description

N-Benzyl-N-methylmethaniminium iodide is a chemical compound known for its unique structure and reactivity. It is an organic iodide salt that has found applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzyl group attached to a methylmethaniminium ion, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylmethaniminium iodide typically involves the reaction of benzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)\text{I} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylmethaniminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield benzyl alcohol, while oxidation with potassium permanganate can produce benzaldehyde.

Scientific Research Applications

N-Benzyl-N-methylmethaniminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylmethaniminium iodide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the iodide ion serving as a leaving group. The benzyl group provides stability to the intermediate species formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylmethyleneammonium iodide: Similar in structure but with two methyl groups instead of a benzyl group.

    Benzyltrimethylammonium iodide: Contains three methyl groups attached to the nitrogen atom along with a benzyl group.

Uniqueness

N-Benzyl-N-methylmethaniminium iodide is unique due to the presence of both a benzyl group and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations.

Properties

CAS No.

138536-00-2

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

benzyl-methyl-methylideneazanium;iodide

InChI

InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,1,8H2,2H3;1H/q+1;/p-1

InChI Key

CDBMLRWVZPGTIY-UHFFFAOYSA-M

Canonical SMILES

C[N+](=C)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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